molecular formula C15H30N2Sn B8369319 1-(Tributylstannyl)-1H-pyrazole CAS No. 58416-68-5

1-(Tributylstannyl)-1H-pyrazole

Cat. No.: B8369319
CAS No.: 58416-68-5
M. Wt: 357.12 g/mol
InChI Key: WACFHFPIUHTIKF-UHFFFAOYSA-N
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Description

1-(Tributylstannyl)-1H-pyrazole is an organotin compound featuring a pyrazole core substituted with a tributylstannyl group. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin moiety in forming carbon-carbon bonds . Its derivatives are critical in synthesizing complex organic molecules, pharmaceuticals, and materials science applications. The tributylstannyl group enhances the compound's stability under specific reaction conditions while enabling regioselective transformations .

Properties

CAS No.

58416-68-5

Molecular Formula

C15H30N2Sn

Molecular Weight

357.12 g/mol

IUPAC Name

tributyl(pyrazol-1-yl)stannane

InChI

InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1

InChI Key

WACFHFPIUHTIKF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1C=CC=N1

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Organic Synthesis:
1-(Tributylstannyl)-1H-pyrazole is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, such as the Stille reaction. This reaction allows for the introduction of the pyrazole moiety into various organic molecules, facilitating the synthesis of complex structures.

Medicinal Chemistry:
The compound serves as a valuable building block in the development of pyrazole-containing drug candidates. Pyrazole derivatives have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anti-tumor activities . The presence of the tributylstannyl group may enhance solubility and reactivity, potentially improving the biological activity of synthesized compounds.

Table 1: Summary of Applications in Organic Synthesis

Application TypeDescription
Cross-Coupling ReactionsUsed to form carbon-carbon bonds via Stille reactions.
Nucleophilic ReagentActs as a nucleophile to introduce pyrazole into various organic molecules.
Synthesis of Complex MoleculesFacilitates the construction of intricate organic frameworks.
Activity TypeExample CompoundsPotential Uses
Anti-inflammatoryPyrazole derivativesTreatment of inflammatory diseases
AnticonvulsantVarious synthesized analogsManagement of epilepsy
Anti-tumorPyrazole-based compoundsCancer treatment research

Case Studies

Case Study 1: Anticonvulsant Activity
Research has indicated that certain pyrazole derivatives synthesized using 1-(Tributylstannyl)-1H-pyrazole exhibit significant anticonvulsant properties. These compounds were evaluated for their efficacy through various pharmacological assays, demonstrating potential as therapeutic agents for epilepsy .

Case Study 2: Anti-inflammatory Properties
A series of pyrazole derivatives were synthesized to assess their anti-inflammatory effects. In vitro studies showed that these compounds could stabilize human red blood cell membranes, indicating potential for use in treating inflammatory conditions .

Case Study 3: Synthesis of Novel Drug Candidates
The compound has been utilized in synthesizing novel pyrazole-based heterocycles with promising biological activities. These studies have explored structure-activity relationships (SAR), leading to the identification of new candidates for further development in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(Tributylstannyl)-1H-pyrazole with structurally related organotin and heterocyclic compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole Methyl, Trifluoromethyl C17H31F3N2Sn 439.15 191606-78-7 Cross-coupling, proteomics
1-Methyl-5-(tributylstannyl)-1H-pyrazole Methyl C16H32N2Sn 371.15 170682-50-5 Organometallic synthesis
1-Methyl-2-(tributylstannyl)-1H-imidazole Methyl (imidazole core) C16H32N2Sn 371.15 N/A Pharmaceuticals, catalysis
1-(Phenyl)-1H-pyrazole derivatives Aryl groups (e.g., 4-chlorophenyl) Variable Variable Variable Antimicrobial agents, RyR regulators

Key Observations :

  • Substituent Effects : The trifluoromethyl group in 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole increases molecular weight (439.15 vs. 371.15 g/mol) and enhances lipophilicity, influencing solubility and reactivity in cross-coupling reactions .
  • Core Heterocycle : Replacing pyrazole with imidazole (e.g., 1-Methyl-2-(tributylstannyl)-1H-imidazole) alters electronic properties and coordination behavior, making it suitable for transition metal catalysis .

Key Observations :

  • Catalyst Dependency: Tributylstannyl pyrazoles require transition metals (e.g., Cu, Pd) for cross-coupling, whereas non-stannylated arylpyrazoles are synthesized via thermal cyclocondensation .
  • Regioselectivity : Ruthenium-catalyzed reactions favor ortho-alkylation (61–65% yield) over para-substitution (e.g., 1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole) .

Key Observations :

  • Toxicity Profile: Organotin compounds like 1-(Tributylstannyl)-1H-pyrazole are classified as hazardous (Hazard Class 6.1) due to tin-related toxicity, limiting their in vivo applications .
  • Biological vs. Synthetic Utility: Non-stannylated pyrazoles exhibit antimicrobial (e.g., 70% suppression of Plasmodium berghei ) and antifungal activity, whereas tributylstannyl derivatives are restricted to synthetic chemistry .

Stability and Handling

  • Storage : Tributylstannyl pyrazoles require storage at –80°C in amber glass to prevent degradation .
  • Solubility : Improved solubility in polar aprotic solvents (e.g., DMSO, 1,4-dioxane) compared to arylpyrazoles .

Preparation Methods

Procedure

  • Reagents :

    • 1H-pyrazole (or substituted pyrazole)

    • Tributyltin chloride (Bu3_3SnCl)

    • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base

    • Tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

  • Conditions :

    • Inert atmosphere (N2_2 or Ar)

    • Room temperature (20–25°C)

    • Reaction time: 16–24 hours

  • Workup :

    • Dilution with ethyl acetate (EtOAc)

    • Washing with saturated NH4_4Cl and brine

    • Drying over Na2_2SO4_4, filtration, and solvent evaporation

    • Purification via silica gel chromatography (Petroleum Ether:EtOAc gradient)

Example :
A mixture of 1H-pyrazole (1.0 equiv), Bu3_3SnCl (1.3 equiv), and NaH (1.5 equiv) in THF was stirred under N2_2 for 16 hours. After workup, column chromatography yielded 1-(Tributylstannyl)-1H-pyrazole with a purity >95%.

Lithium-Halogen Exchange Followed by Stannylation

This method is employed when starting from halogenated pyrazoles (e.g., 4-bromo-1H-pyrazole). The bromine atom is replaced via lithium-halogen exchange, followed by stannylation.

Procedure

  • Reagents :

    • 4-Bromo-1H-pyrazole

    • n-Butyllithium (n-BuLi)

    • Bu3_3SnCl

    • THF

  • Conditions :

    • Temperature: −20°C to −10°C (lithiation), then 20°C (stannylation)

    • Reaction time: 20 minutes (lithiation) + 16 hours (stannylation)

  • Workup :

    • Similar to Method 1, with careful quenching to avoid side reactions.

Example :
n-BuLi (1.1 equiv) was added dropwise to 4-bromo-1H-pyrazole in THF at −20°C. After 20 minutes, Bu3_3SnCl (1.3 equiv) was added, and the mixture was stirred at room temperature for 16 hours. Purification afforded the product in 37% yield.

Palladium-Catalyzed Stille Coupling

While less common, Stille coupling can synthesize 1-(Tributylstannyl)-1H-pyrazole from stannylated precursors. This method is advantageous for functionalized pyrazoles.

Procedure

  • Reagents :

    • Pyrazole-bearing electrophilic group (e.g., iodide)

    • Hexamethylditin (Sn2_2Me6_6) or Bu3_3SnSnBu3_3

    • Palladium catalyst (e.g., Pd(OAc)2_2)

    • Ligand (e.g., XPhos)

    • 1,4-Dioxane or toluene

  • Conditions :

    • Temperature: 100°C

    • Reaction time: 16 hours

Example :
A mixture of 3-iodo-1H-pyrazole, Sn2_2Me6_6, Pd(OAc)2_2, and XPhos in dioxane was heated at 100°C for 16 hours under Ar. The product was isolated in 60% yield after chromatography.

Comparative Analysis of Methods

MethodStarting MaterialBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Direct Stannylation1H-pyrazoleNaHTHF20–2516~40
Lithium-Halogen Exchange4-Bromo-1H-pyrazolen-BuLiTHF−20 → 2016.337
Stille Coupling3-Iodo-1H-pyrazolePd(OAc)2_2Dioxane1001660

Key Observations:

  • Direct Stannylation offers simplicity but moderate yields.

  • Lithium-Halogen Exchange requires cryogenic conditions but is effective for brominated precursors.

  • Stille Coupling achieves higher yields but demands specialized reagents and catalysts.

Optimization Strategies

Solvent Selection

  • THF : Preferred for its ability to dissolve both organolithium reagents and Bu3_3SnCl.

  • DMF : Enhances reaction rates in base-mediated stannylation but complicates purification.

Base Influence

  • NaH vs. KOtBu : NaH provides stronger deprotonation, critical for less acidic pyrazole derivatives.

Temperature Control

  • Low temperatures (−20°C) minimize side reactions during lithiation.

Emerging Techniques

Recent advances focus on flow chemistry to improve scalability and reduce reaction times. For example, continuous-flow lithiation-stannylation protocols have reduced processing times to 2–4 hours .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(tributylstannyl)-1H-pyrazole, and how can regioselectivity be controlled?

The synthesis typically involves stannylation of a pyrazole precursor. A common method is the reaction of lithiated pyrazole derivatives with tributyltin chloride. For example:

  • Lithiation-Stannylation Protocol : React 1H-pyrazole with a strong base (e.g., LDA or NaHMDS) at low temperatures (-78°C) in anhydrous THF, followed by quenching with tributyltin chloride .
  • Regioselectivity Control : Substituents on the pyrazole ring (e.g., electron-withdrawing groups like CF₃ at the 3-position) direct lithiation to the 5-position, ensuring regioselective stannylation .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) and rigorously dried solvents to minimize side reactions. Typical yields range from 60–80% after purification by column chromatography (ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for characterizing 1-(tributylstannyl)-1H-pyrazole, and how are spectral contradictions resolved?

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrazole ring protons (δ 6.5–8.0 ppm) and tributyltin alkyl signals (δ 0.8–1.6 ppm). Overlapping signals may occur; use DEPT or 2D-COSY to resolve ambiguities .
    • ¹¹⁹Sn NMR : A singlet near δ -10 to -20 ppm confirms Sn-C bonding .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can distinguish isotopic patterns for Sn (10 natural isotopes) .
  • Contradiction Resolution : If X-ray crystallography (e.g., ORTEP-III) is available, compare bond lengths (Sn–C ≈ 2.1 Å) and angles to validate structural assignments .

Advanced: How does the tributylstannyl group influence the reactivity of 1H-pyrazole in cross-coupling reactions?

The Sn–C bond in tributylstannyl derivatives facilitates Stille couplings with aryl/vinyl halides. Key considerations:

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ as a ligand for high efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require elevated temperatures (80–100°C) .
  • Side Reactions : Competing protodestannylation can occur; add CuI or CsF to suppress this .
  • Example : Coupling with iodobenzene yields 1-arylpyrazoles in >70% yield .

Advanced: How can researchers address discrepancies in spectroscopic data for tributylstannyl-pyrazole derivatives?

Discrepancies often arise from:

  • Dynamic Exchange : Tributyltin groups may exhibit fluxional behavior in NMR, causing signal broadening. Use low-temperature NMR (-40°C) to "freeze" conformers .
  • Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect Sn-containing byproducts (e.g., distannanes) .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., confirming Sn attachment at the 5-position) .

Advanced: What are the safety and handling protocols for 1-(tributylstannyl)-1H-pyrazole in laboratory settings?

  • Toxicity : Tributyltin compounds are neurotoxic and environmentally hazardous. Use gloveboxes or fume hoods with HEPA filters .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact (H313/H333 warnings) .
  • Waste Disposal : Quench residual tin compounds with KF or NaHCO₃ before aqueous disposal .

Advanced: How can 1-(tributylstannyl)-1H-pyrazole be utilized in designing transition metal complexes?

  • Ligand Design : The pyrazole N-atoms coordinate to metal centers (e.g., Pt²⁺, Pd²⁺), while the Sn group can act as a leaving site for further functionalization .
  • Case Study : Reaction with [PdCl₂(COD)] forms a Pd–pyrazole complex, which catalyzes Suzuki-Miyaura couplings with enhanced activity due to electron-donating Sn effects .
  • Stability : Metal complexes are air-sensitive; store under inert gas and characterize via IR (νSn–C ≈ 500 cm⁻¹) and XPS (Sn 3d₅/₂ ≈ 485 eV) .

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